3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
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Overview
Description
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is an organic compound with the molecular formula C14H13N3. It is a derivative of benzodiazole and aniline, featuring a benzodiazole ring attached to an aniline moiety via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline typically involves the condensation of 1H-1,3-benzodiazole with an appropriate aniline derivative. One common method includes the reaction of 1H-1,3-benzodiazole with formaldehyde and aniline under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of corresponding amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The benzodiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 3-(1H-1,2,3-Benzotriazol-1-ylmethyl)aniline
- 3-(1H-1,3-Benzothiazol-1-ylmethyl)aniline
- 3-(1H-1,3-Benzoxazol-1-ylmethyl)aniline
Comparison: 3-(1H-1,3-Benzodiazol-1-ylmethyl)aniline is unique due to the presence of the benzodiazole ring, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
3-(benzimidazol-1-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-5-3-4-11(8-12)9-17-10-16-13-6-1-2-7-14(13)17/h1-8,10H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCMAQMJRXLGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877458 |
Source
|
Record name | BENZIMIDAZOLE,1-M-AMINOBENZYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20877458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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